molecular formula C18H28ClNO2 B2909392 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1215327-89-1

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2909392
CAS No.: 1215327-89-1
M. Wt: 325.88
InChI Key: RHFWQEGFIDNRGW-UHFFFAOYSA-N
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Description

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes an indene moiety, a piperidine ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

    Formation of the Propanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the propanol group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
  • 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol
  • 1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-phenylpiperidin-1-yl)propan-2-ol

Uniqueness

1-((2,3-dihydro-1H-inden-5-yl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-14-5-2-3-10-19(14)12-17(20)13-21-18-9-8-15-6-4-7-16(15)11-18;/h8-9,11,14,17,20H,2-7,10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWQEGFIDNRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2=CC3=C(CCC3)C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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